Rhodoquinone-9
Description
Structure
2D Structure
Properties
CAS No. |
15067-23-9 |
|---|---|
Molecular Formula |
C53H81NO3 |
Molecular Weight |
780.2 g/mol |
IUPAC Name |
2-amino-3-methoxy-6-methyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C53H81NO3/c1-39(2)21-13-22-40(3)23-14-24-41(4)25-15-26-42(5)27-16-28-43(6)29-17-30-44(7)31-18-32-45(8)33-19-34-46(9)35-20-36-47(10)37-38-49-48(11)51(55)50(54)53(57-12)52(49)56/h21,23,25,27,29,31,33,35,37H,13-20,22,24,26,28,30,32,34,36,38,54H2,1-12H3/b40-23+,41-25+,42-27+,43-29+,44-31+,45-33+,46-35+,47-37+ |
InChI Key |
GCQAFBRARRTBAO-NSCWJZNLSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Phylogenetic Distribution and Evolutionary Trajectories of Rhodoquinone 9
Distribution Across Diverse Biological Taxa
The presence of Rhodoquinone-9 is not ubiquitous; instead, it is found in a select group of organisms that are often adapted to low-oxygen environments.
Eukaryotic Organisms: Nematodes (e.g., Caenorhabditis elegans, Ascaris suum), Protists (e.g., Euglena gracilis)
This compound is a characteristic feature of several eukaryotic lineages that experience hypoxia or anoxia during their life cycle. elifesciences.org In the realm of nematodes, both the free-living species Caenorhabditis elegans and the parasitic helminth Ascaris suum synthesize RQ-9. nih.gov While C. elegans mitochondria contain ubiquinone-9 as the major quinone, they also possess RQ-9 as a minor component, enabling survival in low-oxygen conditions. nih.govpnas.org In parasitic helminths like Ascaris suum, which inhabit the anaerobic environment of the host gut, RQ-9 is a crucial electron carrier for their anaerobic respiration. elifesciences.org
The protist Euglena gracilis, a facultative anaerobe, also contains significant amounts of this compound. nih.govasm.org Studies have shown that under low oxygen conditions, the content of RQ-9 and the activity of fumarate (B1241708) reductase increase in E. gracilis, highlighting its role in anaerobic energy metabolism. nih.gov Even under aerobic conditions, E. gracilis maintains a relatively high content of RQ-9. nih.gov
Prokaryotic Organisms: Phototrophic Bacteria (e.g., Rhodospirillum rubrum), Chemoorganotrophic Bacteria (e.g., Brachymonas denitrificans, Zoogloea ramigera)
The distribution of rhodoquinone (B1236329) extends to the prokaryotic domain, particularly within certain groups of bacteria. The phototrophic purple nonsulfur bacterium Rhodospirillum rubrum is a well-studied example of a prokaryote that utilizes rhodoquinone for anaerobic respiration. nih.govnih.gov In addition to phototrophic bacteria, some chemoorganotrophic bacteria have also been found to contain rhodoquinones. nih.govresearchgate.net For instance, Brachymonas denitrificans and Zoogloea ramigera, both aerobic chemoorganotrophs, have been reported to produce rhodoquinones. nih.govresearchgate.net
Table 1: Phylogenetic Distribution of this compound
| Kingdom | Phylum/Group | Genus/Species | Environment | Reference(s) |
|---|---|---|---|---|
| Eukaryota | Nematoda | Caenorhabditis elegans | Free-living, soil | nih.gov |
| Eukaryota | Nematoda | Ascaris suum | Parasitic, host gut | researchgate.net |
| Eukaryota | Euglenozoa | Euglena gracilis | Aquatic, facultative anaerobe | nih.gov |
| Prokaryota | Proteobacteria | Rhodospirillum rubrum | Aquatic, phototrophic | nih.govnih.gov |
| Prokaryota | Proteobacteria | Brachymonas denitrificans | Activated sludge, chemoorganotrophic | nih.govresearchgate.net |
| Prokaryota | Proteobacteria | Zoogloea ramigera | Activated sludge, chemoorganotrophic | nih.govresearchgate.net |
Evolutionary Implications of this compound Distribution
The patchy phylogenetic distribution of this compound provides valuable insights into the evolutionary adaptations of organisms to their specific environments.
Hypothesized Convergent Evolution for Adaptation to Hypoxic Niches
The presence of this compound in distantly related organisms that all share an adaptation to low-oxygen environments strongly suggests a process of convergent evolution. nih.govnih.govnih.govacs.org Both anaerobic eukaryotes and certain bacteria have independently evolved or acquired the ability to synthesize this specialized quinone to thrive in hypoxic or anoxic niches. researchgate.net The lower redox potential of rhodoquinone compared to ubiquinone makes it a more efficient electron carrier in anaerobic respiratory chains that utilize alternative terminal electron acceptors like fumarate. elifesciences.orgnih.gov This functional advantage in oxygen-deprived settings has likely been a powerful selective pressure driving the retention of the rhodoquinone biosynthetic machinery in these diverse lineages.
Distinct Biosynthetic Pathway Divergence in Prokaryotic and Eukaryotic Lineages
Interestingly, the evolutionary convergence on rhodoquinone function is not mirrored by a single, conserved biosynthetic pathway. Instead, prokaryotic and eukaryotic lineages have evolved distinct routes to synthesize this crucial molecule. nih.gov
In bacteria like Rhodospirillum rubrum, rhodoquinone biosynthesis is dependent on ubiquinone as a precursor. researchgate.net The final step involves the amination of a ubiquinone intermediate, a reaction catalyzed by the enzyme RquA. researchgate.net
In contrast, eukaryotes such as C. elegans and parasitic helminths utilize a different pathway that does not require ubiquinone as an intermediate. researchgate.netresearchgate.netnih.gov Animal rhodoquinone biosynthesis starts with precursors derived from the tryptophan catabolism pathway, specifically involving 3-hydroxyanthranilic acid. elifesciences.orgresearchgate.net This arylamine precursor is then prenylated and subsequently modified to form rhodoquinone. elifesciences.orgresearchgate.net This fundamental difference in the biosynthetic routes points to an independent evolutionary origin of the rhodoquinone pathway in animals, separate from the bacterial pathway. researchgate.netnih.gov
Biochemical Functionality of Rhodoquinone 9 in Anaerobic Bioenergetics
Role of Rhodoquinone-9 as a Terminal Electron Carrier in Anaerobic Respiration
In environments with limited or no oxygen, many organisms switch from aerobic to anaerobic respiration to sustain energy production. In this alternative metabolic pathway, this compound functions as a key electron carrier. elifesciences.org Unlike ubiquinone, which is utilized in aerobic respiration, rhodoquinone (B1236329) is essential for organisms that rely on fumarate (B1241708) reduction for anaerobic energy generation. nih.govnih.gov This process is particularly prominent in parasitic helminths, which thrive in the low-oxygen environment of their hosts. elifesciences.orgnih.gov Recent studies have also identified rhodoquinone in the mitochondria of certain mouse and human tissues, where it preferentially delivers electrons to fumarate, independent of oxygen levels. nih.govs4me.inforeddit.com
The anaerobic respiratory chain involving this compound is tightly coupled with the fumarate reductase system. nih.gov In this process, Complex II of the electron transport chain, which functions as succinate (B1194679) dehydrogenase in aerobic respiration, reverses its activity to become a quinol:fumarate reductase. nih.govresearchgate.net This enzyme catalyzes the transfer of electrons from reduced rhodoquinone (rhodoquinol) to fumarate, resulting in the production of succinate. nih.govresearchgate.net This reaction is a hallmark of RQ-dependent anaerobic metabolism and is crucial for the regeneration of the oxidized form of rhodoquinone, allowing the electron transport chain to continue functioning. elifesciences.org
The anaerobic electron transport chain, facilitated by this compound, is a mechanism for ATP synthesis in the absence of oxygen. researchgate.net By transferring electrons and pumping protons, a proton motive force is generated across the inner mitochondrial membrane. researchgate.net This electrochemical gradient is then utilized by ATP synthase (Complex V) to produce ATP. researchgate.net This process, while less efficient than aerobic respiration, allows organisms to continue generating energy and maintain redox balance under hypoxic or anoxic conditions. asm.org
Differential Redox Potential of this compound Enabling Anaerobic Electron Flow
A key feature of this compound that enables its function in anaerobic respiration is its low redox potential. The standard redox potential of the rhodoquinone/rhodoquinol (RQ/RQH₂) couple is significantly lower than that of the ubiquinone/ubiquinol (UQ/UQH₂) couple. researchgate.net Reports indicate the redox potential of RQ to be approximately -63 mV, in contrast to the +110 mV of UQ. researchgate.netnih.gov This lower redox potential allows rhodoquinone to accept electrons from NADH via Complex I and, in its reduced form (rhodoquinol), to donate electrons to fumarate, which has a more positive redox potential (+30 mV). researchgate.netnih.gov This thermodynamic favorability drives the anaerobic electron flow from NADH to fumarate. researchgate.netnih.gov
Interactions of this compound with Mitochondrial Respiratory Chain Complexes
This compound interacts with specific complexes of the mitochondrial respiratory chain to facilitate anaerobic electron transport.
In the initial step of the anaerobic respiratory chain, NADH, a major electron donor, is oxidized by Complex I (NADH:ubiquinone oxidoreductase). researchgate.net The electrons from NADH are then transferred to this compound, reducing it to rhodoquinol. researchgate.netnih.gov This process is coupled to the pumping of protons across the inner mitochondrial membrane, contributing to the generation of the proton motive force for ATP synthesis. researchgate.net
The reduced form of rhodoquinone, rhodoquinol, subsequently interacts with Complex II, which, under anaerobic conditions, functions as a quinol:fumarate reductase. nih.govresearchgate.net Rhodoquinol donates its electrons to fumarate, which acts as the terminal electron acceptor, reducing it to succinate. nih.govresearchgate.net This step regenerates the oxidized form of rhodoquinone, allowing it to accept more electrons from Complex I and completing the anaerobic electron transport cycle. researchgate.net
Mechanisms of this compound in Maintaining Cellular Redox Balance (NAD+/NADH)
The maintenance of a balanced nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+/NADH) ratio is fundamental to cellular energy metabolism. NAD+ serves as a critical oxidizing agent in glycolysis, accepting electrons to become NADH. Under aerobic conditions, this NADH is re-oxidized back to NAD+ by Complex I of the electron transport chain (ETC), a process vital for the continuation of glycolysis and ATP production. nih.gov However, in low-oxygen or anaerobic environments, the absence of oxygen as the final electron acceptor halts the conventional ETC. This leads to an accumulation of NADH and a depletion of the NAD+ pool, which would otherwise inhibit glycolysis and compromise cellular energy production.
Organisms that thrive in anaerobic environments utilize this compound (RQ-9) to circumvent this metabolic bottleneck. fao.org RQ-9 is a key component of a modified anaerobic respiratory chain that facilitates the re-oxidation of NADH, thereby maintaining the NAD+/NADH redox balance. asm.org
The mechanism involves a rewiring of the electron transport chain. researchgate.net In this anaerobic pathway, NADH still donates its electrons to Complex I. However, instead of transferring them to Ubiquinone as in aerobic respiration, Complex I passes the electrons to this compound. nih.gov Upon accepting these electrons, RQ-9 is reduced to rhodoquinol-9 (RQH2-9).
This reduced RQH2-9 then serves as an electron donor for Complex II, which reverses its typical function and operates as a fumarate reductase. researchgate.netnih.gov RQH2-9 donates electrons to Complex II, which in turn uses them to reduce fumarate to succinate. researchgate.net Succinate acts as the terminal electron sink in this anaerobic process. nih.gov The critical outcome of this electron transfer pathway is the oxidation of NADH to NAD+, replenishing the cellular NAD+ pool. This regeneration of NAD+ allows for the continued operation of glycolysis, ensuring a steady supply of ATP for the cell even in the absence of oxygen. In several bacterial species, this RQ-9-dependent fumarate reduction is a proposed mechanism for maintaining the NAD+/NADH redox balance during both photosynthetic and chemotrophic anaerobic metabolism. asm.org
The table below summarizes the roles of key components in this specialized anaerobic process compared to their functions in aerobic respiration.
| Component | Function in Aerobic Respiration | Function in RQ-9 Dependent Anaerobic Respiration |
| NADH | Donates electrons to Complex I, is oxidized to NAD+. | Donates electrons to Complex I, is oxidized to NAD+. |
| Complex I | Accepts electrons from NADH and transfers them to Ubiquinone. | Accepts electrons from NADH and transfers them to this compound. |
| This compound (RQ-9) | Not typically involved. | Accepts electrons from Complex I, becoming reduced to RQH2-9. |
| Complex II | Functions as succinate dehydrogenase, transferring electrons from succinate to Ubiquinone. | Functions as fumarate reductase, accepting electrons from RQH2-9 and transferring them to fumarate. researchgate.netnih.gov |
| Fumarate | An intermediate in the Krebs cycle. | Acts as the terminal electron acceptor, being reduced to succinate. researchgate.net |
| Succinate | An intermediate in the Krebs cycle, donates electrons to Complex II. | The final product of the anaerobic electron transport chain. nih.gov |
Biosynthetic Pathways and Enzymology of Rhodoquinone 9
General Overview of Rhodoquinone-9 Biosynthesis Pathways
The biosynthesis of this compound (RQ-9) follows two distinct and independently evolved pathways, fundamentally separating prokaryotes and some protists from animals like helminths. nih.govresearchgate.net In bacteria such as Rhodospirillum rubrum and certain protists, RQ-9 is synthesized from ubiquinone (Coenzyme Q or UQ), which serves as a direct precursor. nih.govbiorxiv.orgresearchgate.net This is known as the ubiquinone-dependent pathway.
In contrast, animals, including the model organism Caenorhabditis elegans and parasitic helminths, utilize a different route that does not require ubiquinone as an intermediate. nih.govbiorxiv.orgresearchgate.netnih.gov This eukaryotic pathway is dependent on metabolites derived from the degradation of tryptophan via the kynurenine (B1673888) pathway. nih.govelifesciences.org Here, the characteristic amine group of rhodoquinone (B1236329) is incorporated at the beginning of the synthesis process, not as a late-stage modification of a ubiquinone molecule. nih.govelifesciences.org
This divergence in biosynthetic routes is significant; while some enzymes in the later stages of the pathways are shared, the initial precursors and the method of introducing the amine group are fundamentally different. nih.govbiorxiv.org The existence of these two pathways highlights a convergent evolution of quinone modification to adapt to low-oxygen environments. researchgate.net
Prokaryotic and Protist this compound Biosynthesis: The Ubiquinone-Dependent Pathway
In many bacteria and some protists, the synthesis of this compound is a modification of the existing ubiquinone molecule. This pathway is characterized by its reliance on UQ as a substrate and the specific activity of the enzyme Rhodoquinone synthase.
In prokaryotes like Rhodospirillum rubrum, ubiquinone is a required intermediate for rhodoquinone biosynthesis. plos.orgasm.org Genetic and biochemical studies have demonstrated that RQ is derived directly from UQ. asm.orgnih.gov Experiments involving the feeding of synthetic ubiquinone analogs to R. rubrum cultures resulted in the formation of corresponding rhodoquinone analogs, providing strong evidence for a precursor-product relationship. asm.org Furthermore, genetic knockout of genes required for UQ synthesis impacts RQ production, and the introduction of the key enzyme RquA into organisms that only produce UQ (like E. coli and Saccharomyces cerevisiae) leads to the conversion of their native UQ into RQ. nih.gov This definitively establishes UQ as the direct substrate for RQ synthesis in these organisms. nih.gov
The gene rquA is essential for RQ biosynthesis in bacteria. plos.orgasm.org Its product, the RquA protein, has been identified as the rhodoquinone synthase. nih.gov RquA is necessary and sufficient to catalyze the conversion of ubiquinone to rhodoquinone. nih.govresearchgate.net Homologous to S-adenosylmethionine (SAM)-dependent methyltransferases, RquA likely evolved from proteins capable of binding quinone molecules, such as those in the UQ biosynthetic pathway, before gaining a new enzymatic function. elifesciences.orgasm.org The expression of rquA in heterologous systems like E. coli that normally only produce ubiquinone results in the in vivo production of rhodoquinone, confirming its singular role in this conversion. nih.gov
A critical step in the ubiquinone-dependent pathway is the source of the amine group that replaces a methoxy (B1213986) group on the quinone ring. Research has shown that the RquA enzyme utilizes S-adenosylmethionine (SAM) as the amino group donor. nih.gov This represents a non-canonical function for SAM, which typically acts as a methyl group donor in biological systems. nih.govresearchgate.net In vitro assays have demonstrated that RquA catalyzes this amino transfer from SAM to ubiquinone in a substitution reaction to produce rhodoquinone. nih.govresearchgate.net This unique enzymatic activity does not require pyridoxal (B1214274) 5'-phosphate (PLP), a common coenzyme in aminotransferase reactions, but is dependent on the presence of Mn²⁺ as a cofactor. nih.gov
Table 1: Key Components of the Prokaryotic Ubiquinone-Dependent RQ-9 Pathway | Component | Role | Source(s) | | :--- | :--- | :--- | | Ubiquinone (UQ) | Intermediate precursor | The direct substrate that is converted into Rhodoquinone. | plos.org, asm.org | | rquA | Gene | Encodes the Rhodoquinone synthase enzyme. | asm.org, nih.gov | | RquA | Enzyme (Rhodoquinone synthase) | Catalyzes the conversion of UQ to RQ. | nih.gov, researchgate.net | | S-Adenosylmethionine (SAM) | Co-substrate | Donates the amine group for the conversion of UQ's methoxy group. | nih.gov, researchgate.net |
Eukaryotic this compound Biosynthesis: The Tryptophan-Metabolite-Dependent Pathway
In contrast to the prokaryotic system, eukaryotes such as the nematode C. elegans and parasitic helminths synthesize rhodoquinone de novo from precursors generated by the kynurenine pathway, without using ubiquinone as an intermediate. nih.govelifesciences.org
The biosynthesis of RQ-9 in eukaryotes like C. elegans is critically dependent on the kynurenine pathway, which metabolizes tryptophan. nih.govelifesciences.org Genetic studies have shown that the deletion of key genes in this pathway, such as kynu-1 (encoding kynureninase), completely abolishes RQ biosynthesis without affecting UQ levels. nih.govbiorxiv.orgnih.gov This demonstrates that the pathways for RQ and UQ synthesis are distinct from their initial steps in these organisms. nih.gov
The key precursor derived from this pathway is believed to be 3-hydroxyanthranilate (3HA). nih.govelifesciences.orgbiorxiv.org This arylamine metabolite provides the benzoquinone ring with its essential amine group at the very beginning of the biosynthetic process. nih.govelifesciences.org The polyprenyltransferase COQ-2, an enzyme also involved in UQ synthesis, prenylates 3HA as the first step in the RQ-specific pathway. biorxiv.orgresearchgate.net This initial choice of substrate by COQ-2—prenylating 3HA for RQ synthesis instead of 4-hydroxybenzoate (B8730719) (4HB) for UQ synthesis—is the crucial event that determines which quinone is produced. biorxiv.orgelifesciences.org Subsequent modification steps, including methylation and decarboxylation, are thought to involve several of the same "COQ" enzymes used in the UQ pathway. nih.govbiorxiv.orgresearchgate.net
Table 2: Key Enzymes and Metabolites in the Eukaryotic Tryptophan-Dependent RQ-9 Pathway (C. elegans)
| Component | Type | Function | Source(s) |
|---|---|---|---|
| Tryptophan | Initial Substrate | The amino acid that enters the kynurenine pathway. | nih.gov, biorxiv.org |
| TDO-2 | Enzyme (Tryptophan Dioxygenase) | Catalyzes the initial step in the kynurenine pathway. | biorxiv.org |
| Kynurenine | Metabolite | An intermediate in the pathway. | nih.gov, biorxiv.org |
| KMO-1 | Enzyme (Kynurenine 3-monooxygenase) | Converts kynurenine to 3-hydroxykynurenine; its deletion drastically reduces RQ levels. | nih.gov, biorxiv.org |
| KYNU-1 | Enzyme (Kynureninase) | Converts 3-hydroxykynurenine to 3-hydroxyanthranilate; its deletion abolishes RQ synthesis. | nih.gov, biorxiv.org |
| 3-Hydroxyanthranilate (3HA) | Precursor | The amine-containing molecule that is prenylated to initiate RQ synthesis. | nih.gov, elifesciences.org, biorxiv.org |
| COQ-2 | Enzyme (Polyprenyltransferase) | Prenylates 3HA, committing it to the RQ biosynthetic pathway. | biorxiv.org, researchgate.net |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | RQ-9 |
| Ubiquinone / Coenzyme Q | UQ / Q |
| S-Adenosylmethionine | SAM |
| Tryptophan | |
| 3-Hydroxyanthranilate | 3HA |
| Kynurenine | |
| Pyridoxal 5'-phosphate | PLP |
Specificity and Isoform-Dependent Functions of COQ-2 Polyprenyltransferase in this compound Synthesis
The biosynthesis of this compound is intricately regulated at the level of substrate selection by the enzyme COQ-2, a polyprenyltransferase. nih.govelifesciences.orgbiorxiv.orgnih.govresearchgate.net This enzyme plays a pivotal role in determining whether a cell produces ubiquinone (UQ), essential for aerobic respiration, or rhodoquinone (RQ), crucial for anaerobic metabolism. nih.govelifesciences.orgbiorxiv.orgnih.govresearchgate.net
The critical decision point lies in the choice of the aromatic precursor molecule that COQ-2 prenylates. For ubiquinone synthesis, COQ-2 utilizes 4-hydroxybenzoic acid (4HB). nih.govbiorxiv.orgbiorxiv.org In contrast, the synthesis of rhodoquinone begins with the prenylation of 3-hydroxyanthranilic acid (3HA), a derivative of the kynurenine pathway. nih.govbiorxiv.orgresearchgate.net
This substrate specificity is not inherent to a single, static COQ-2 enzyme. Instead, organisms that produce rhodoquinone, such as the nematode Caenorhabditis elegans and parasitic helminths, express two distinct isoforms of COQ-2, designated COQ-2a and COQ-2e. nih.govelifesciences.orgbiorxiv.orgnih.gov These isoforms arise from the mutually exclusive alternative splicing of two internal exons, 6a and 6e. nih.govbiorxiv.org
The COQ-2a isoform, which contains exon 6a, is considered the canonical form found across most eukaryotes and is primarily responsible for ubiquinone synthesis. nih.govbiorxiv.org The COQ-2e isoform, containing the helminth-specific exon 6e, is essential for efficient rhodoquinone synthesis. nih.govelifesciences.orgbiorxiv.orgnih.govresearchgate.net This isoform exhibits a preference for 3HA as a substrate, thereby directing the metabolic flux towards the production of RQ-9. biorxiv.orgbiorxiv.org
Experimental evidence from studies in C. elegans has solidified the distinct roles of these isoforms. Deletion of exon 6e, which prevents the formation of COQ-2e, leads to a significant reduction in rhodoquinone levels, while the deletion of exon 6a results in increased rhodoquinone and decreased ubiquinone levels. biorxiv.org These findings clearly demonstrate that the differential expression and substrate specificity of COQ-2 isoforms are the primary determinants of the quinone pool composition within the cell.
Table 1: COQ-2 Isoform Specificity and Function
| Feature | COQ-2a Isoform | COQ-2e Isoform |
| Exon | Contains exon 6a | Contains exon 6e |
| Precursor Substrate | 4-hydroxybenzoic acid (4HB) nih.govbiorxiv.orgbiorxiv.org | 3-hydroxyanthranilic acid (3HA) nih.govbiorxiv.orgresearchgate.net |
| Primary Product | Ubiquinone (UQ) nih.govbiorxiv.org | Rhodoquinone (RQ) nih.govbiorxiv.org |
| Metabolic Role | Aerobic respiration nih.govelifesciences.orgresearchgate.net | Anaerobic respiration nih.govelifesciences.orgresearchgate.net |
| Effect of Deletion in C. elegans | Increased RQ, decreased UQ biorxiv.org | Negligible RQ levels biorxiv.org |
Shared Enzymatic Components with Ubiquinone Biosynthesis Pathways
While the initial substrate choice by COQ-2 isoforms dictates the ultimate quinone product, the subsequent steps in the biosynthesis of rhodoquinone are not entirely unique. The pathway for RQ-9 synthesis shares several enzymatic components with the well-established ubiquinone biosynthesis pathway. nih.govresearchgate.net
Following the initial prenylation of 3HA by COQ-2e to form 3-hydroxy-5-nonaprenylanthranilic acid, a series of modifications to the aromatic ring are required to yield the final rhodoquinone molecule. nih.govbiorxiv.org These modifications, which include hydroxylations, decarboxylations, and methylations, are catalyzed by enzymes that also function in the ubiquinone pathway. nih.gov
This "different precursor, shared pathway" model suggests that the evolution of rhodoquinone synthesis in animals did not necessitate the development of a completely novel set of enzymes. nih.govelifesciences.org Instead, it appears to have co-opted existing machinery from the ubiquinone pathway. However, it is important to note that some enzymes in this shared pathway may have altered specificity in rhodoquinone-producing organisms to accommodate the amine-containing intermediates of RQ-9 synthesis, a feature not present in the UQ pathway. nih.gov
In bacteria, the relationship is even more direct, where rhodoquinone is synthesized directly from ubiquinone in a reaction catalyzed by the enzyme RquA. researchgate.netnih.gov This contrasts with the de novo synthesis from a distinct precursor seen in animals. researchgate.netelifesciences.org
Genetic and Molecular Regulation of this compound Biosynthesis
The production of this compound is not constitutive but is instead tightly regulated by environmental cues, most notably the availability of oxygen. This regulation occurs at the genetic and molecular level, ensuring that the organism can adapt its metabolism to fluctuating oxygen levels.
Environmental Oxygen Sensing and Hypoxia-Induced Shifts in Quinone Pools
Organisms that utilize rhodoquinone are typically facultative anaerobes, meaning they can switch between aerobic and anaerobic metabolism. elifesciences.orgelifesciences.org In normoxic (oxygen-rich) conditions, ubiquinone is the predominant quinone, facilitating efficient aerobic respiration. nih.govnih.govresearchgate.net However, when oxygen levels decrease (hypoxia), there is a significant shift in the quinone pool, with a marked increase in the levels of rhodoquinone. nih.govnih.govresearchgate.net
This shift is a critical adaptation that allows these organisms to maintain energy production in the absence of oxygen by utilizing an alternative electron transport chain that terminates with the reduction of fumarate (B1241708), a process dependent on rhodoquinone. nih.govnih.gov In C. elegans, for example, the ratio of UQ-9 to RQ-9 is approximately 10:1 under aerobic conditions, but this ratio shifts to favor RQ-9 under hypoxia.
The cellular machinery responsible for sensing low oxygen levels and initiating this metabolic switch involves conserved hypoxia-inducible factor (HIF-1) signaling pathways. scholaris.ca While the direct link between HIF-1 and the regulation of rhodoquinone synthesis is still being fully elucidated, it is clear that the environmental oxygen concentration is a primary driver of the quinone composition within the cell. nih.govscholaris.ca
Alternative Splicing Mechanisms Regulating COQ-2 Substrate Selection for this compound or Ubiquinone Production
The molecular basis for the hypoxia-induced shift in quinone pools lies in the regulation of COQ-2 gene expression, specifically through alternative splicing. nih.govelifesciences.orgbiorxiv.orgnih.govresearchgate.net As previously discussed, the coq-2 gene can be spliced to produce two distinct mRNA transcripts, coq-2a and coq-2e, which in turn code for the COQ-2a and COQ-2e protein isoforms. nih.govbiorxiv.org
The regulation of this alternative splicing event is a key control point in determining whether the cell produces ubiquinone or rhodoquinone. nih.govelifesciences.orgbiorxiv.org In aerobic environments, the splicing machinery favors the production of the coq-2a transcript, leading to a higher abundance of the COQ-2a enzyme and, consequently, a greater synthesis of ubiquinone. nih.govbiorxiv.org
Conversely, under hypoxic conditions, there is a shift in the splicing pattern, leading to an increased inclusion of the coq-2e exon. nih.govbiorxiv.org This results in higher levels of the COQ-2e isoform, which, with its preference for the 3HA substrate, drives the synthesis of rhodoquinone. nih.govbiorxiv.org Analysis of RNA-seq data from parasitic helminths has shown that the expression of the RQ-specific coq-2e exon is increased in the hypoxic life stages of the parasite, further supporting this regulatory mechanism. biorxiv.org
This elegant mechanism of alternative splicing allows for a rapid and reversible switch in the metabolic capabilities of the organism, enabling it to adapt to the fluctuating oxygen availability in its environment. nih.gov
**Table 2: Regulation of Quinone Biosynthesis by Alternative Splicing of *coq-2***
| Condition | Splicing Outcome | Predominant COQ-2 Isoform | Primary Quinone Product |
| Normoxia (Aerobic) | Favors coq-2a transcript | COQ-2a nih.govbiorxiv.org | Ubiquinone (UQ) nih.govbiorxiv.org |
| Hypoxia (Anaerobic) | Increased inclusion of coq-2e exon | COQ-2e nih.govbiorxiv.org | Rhodoquinone (RQ) nih.govbiorxiv.org |
Molecular Mechanisms of Rhodoquinone 9 Action and Regulation
Conformational Dynamics and Membrane Localization of Rhodoquinone-9
This compound (RQ9), a crucial electron carrier in the anaerobic respiratory chains of various eukaryotes, is a lipophilic molecule residing within the mitochondrial membrane. Its structure, featuring a quinone head group and a long isoprenoid tail, dictates its localization and dynamic behavior within the lipid bilayer. The isoprenoid tail anchors the molecule within the hydrophobic core of the membrane, while the redox-active quinone headgroup is positioned to interact with electron transport chain complexes. imrpress.com
Molecular dynamics simulations have provided insights into the behavior of similar quinones within biological membranes. nih.govnih.gov These studies suggest that the flexible isoprenoid tail allows for considerable movement and conformational changes of the quinone headgroup. nih.govnih.gov This mobility is essential for shuttling electrons between the large, membrane-embedded protein complexes of the electron transport chain. The localization of RQ9 is not static; it diffuses laterally within the membrane to encounter its respective oxidoreductases. acs.org
The orientation of the quinone headgroup at the membrane interface is critical for its function. Hydrogen bonding interactions between the carbonyl groups of the quinone ring and residues of the electron transport chain complexes are crucial for proper binding and electron transfer. imrpress.com The conformational dynamics of RQ9 within the membrane are therefore tightly coupled to its function as an electron carrier, allowing it to efficiently move between and interact with its protein partners.
Ligand Binding Pockets and Interaction Sites of this compound within Electron Transfer Complexes
This compound functions as a mobile electron carrier, interacting with multiple complexes within the electron transport chain, primarily Complex I (NADH-coenzyme Q oxidoreductase) and Complex II (succinate-quinone oxidoreductase). researchgate.netfrontiersin.org The binding pockets for RQ9 within these complexes are specialized to accommodate its unique chemical structure, which differs from ubiquinone (UQ) by the presence of an amino group instead of a methoxy (B1213986) group on the benzoquinone ring. biorxiv.org
Complex I: In anaerobic conditions, Complex I catalyzes the transfer of electrons from NADH to RQ9. researchgate.net The quinone-binding site in Complex I of organisms like the parasitic helminth Ascaris suum has been shown to accommodate both UQ9 under aerobic conditions and RQ9 under anaerobic conditions. researchgate.net However, the binding and reaction kinetics differ between the two quinones. researchgate.net Studies using quinazoline-type inhibitors suggest that the binding of RQ9 is competitive, indicating a specific binding pocket. researchgate.net The pH profile of NADH-RQ9 oxidoreductase activity is also distinct from that of NADH-UQ9 oxidoreductase activity, further suggesting different binding or reaction mechanisms. researchgate.net
Complex II: Under anaerobic conditions, Complex II functions as a fumarate (B1241708) reductase, transferring electrons from reduced rhodoquinone (B1236329) (rhodoquinol) to fumarate. biorxiv.orgnih.gov This is the reverse of its canonical function in aerobic respiration. The quinone-binding pocket of Complex II in organisms that utilize RQ must be able to bind both UQ and RQ. biorxiv.org Structural modeling and mutational analyses have identified key residues within the quinone-binding site of Complex II that are critical for its interaction with RQ. elifesciences.org For example, in Caenorhabditis elegans, mutations in the mev-1 gene, which encodes a subunit of Complex II, can affect the organism's ability to utilize RQ-dependent metabolism. elifesciences.org
The distinct redox potential of RQ9 compared to UQ9 is a key factor driving the direction of electron flow in anaerobic metabolism. elifesciences.org The specific interactions within the ligand binding pockets of Complex I and Complex II are finely tuned to facilitate this unique electron transport pathway.
Allosteric Regulation and Feedback Control Mechanisms Modulated by this compound Levels
The levels of this compound are tightly regulated in response to environmental oxygen availability, which in turn modulates the activity of the anaerobic electron transport chain through feedback control mechanisms. Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to alter its activity, is a key feature of metabolic control. microbenotes.comslideshare.netslideshare.net
A primary mechanism for regulating RQ-dependent metabolism is the control of RQ biosynthesis itself. In C. elegans, the switch from UQ to RQ synthesis is controlled by the alternative splicing of the coq-2 gene, which encodes a polyprenyltransferase. elifesciences.orgresearchgate.net Under low oxygen conditions, a specific splice variant, COQ-2e, is produced, which is essential for RQ biosynthesis. biorxiv.org This switch in gene expression in response to hypoxia represents a critical feedback loop.
Furthermore, the concentration of RQ9 within the mitochondrial membrane can influence the activity of the electron transport chain complexes. While direct allosteric binding of RQ9 to regulate enzyme activity is not fully elucidated, the relative concentrations of the oxidized (RQ) and reduced (RQH2) forms of rhodoquinone create a redox poise that drives the direction of electron flow. elifesciences.org For instance, an accumulation of RQH2 under anaerobic conditions would favor the reduction of fumarate by Complex II. This can be considered a form of substrate-level regulation that provides feedback on the metabolic state of the cell.
Genomic and Proteomic Signatures Associated with this compound-Dependent Metabolic States
The transition to a metabolic state dependent on this compound is accompanied by significant changes at the genomic and proteomic levels. These signatures reflect the organism's adaptation to anaerobic conditions and the rewiring of its energy metabolism.
Genomic Signatures: Organisms that utilize rhodoquinone possess the genetic machinery for its biosynthesis. In some bacteria, the rquA gene is required for the conversion of ubiquinone to rhodoquinone. asm.org However, in animals like C. elegans and parasitic helminths, a different biosynthetic pathway exists that is independent of UQ and requires genes of the kynurenine (B1673888) pathway for the synthesis of an amino-group-containing precursor. nih.govresearchgate.net The presence of these specific biosynthetic genes is a key genomic signature.
Furthermore, gene duplication events in the subunits of electron transport chain complexes are associated with adaptation to RQ-dependent metabolism. frontiersin.org For example, in some helminths, there are duplicated genes for subunits of Complex I (NDUF2) and Complex II (SDHA, SDHB, SDHC, and SDHD). frontiersin.org These duplicated genes may have evolved to optimize the interaction with rhodoquinone under anaerobic conditions. frontiersin.org In C. elegans, two genes encode the SDHA subunit of Complex II, sdha-1 and sdha-2, and they exhibit different expression patterns, with sdha-2 expression increasing in stages with low oxygen tension. frontiersin.org
Proteomic Signatures: Proteomic analyses reveal changes in the abundance of proteins involved in anaerobic metabolism when organisms switch to an RQ-dependent state. In Euglena gracilis, growth under low oxygen induces an increase in the levels of RQ9 and fumarate reductase activity, while the content of cytochromes and ubiquinone-9 decreases. nih.gov
In C. elegans, a multi-omics approach has shown a metabolic shift during aging, which can be linked to changes in mitochondrial function. string-db.org The expression of enzymes involved in the tricarboxylic acid (TCA) cycle and malate (B86768) metabolic processes are altered in RQ-dependent states. string-db.org The proteome of mitochondria in organisms utilizing RQ will reflect an upregulation of the enzymes necessary for the anaerobic respiratory chain and downstream metabolic pathways.
The following table summarizes key genes and proteins associated with RQ-dependent metabolism:
| Gene/Protein | Organism(s) | Function | Reference |
| rquA | Rhodospirillum rubrum | Required for RQ biosynthesis from UQ. | asm.org |
| kynu-1 | C. elegans | Encodes kynureninase, involved in the kynurenine pathway for RQ precursor synthesis. | nih.gov |
| coq-2 (COQ-2e isoform) | C. elegans, helminths | Polyprenyltransferase essential for RQ biosynthesis. | elifesciences.orgbiorxiv.org |
| sdha-2 | C. elegans | Duplicated subunit of Complex II, upregulated in low oxygen stages. | frontiersin.org |
| nduf2-2 | C. elegans | Duplicated subunit of Complex I. | frontiersin.org |
| Fumarate Reductase (FRD) | E. gracilis, helminths | Catalyzes the final step of the anaerobic respiratory chain, reducing fumarate to succinate (B1194679). | frontiersin.orgnih.gov |
These genomic and proteomic signatures provide a molecular fingerprint of the adaptation to anaerobic life and highlight the central role of this compound in this metabolic strategy.
Analytical Methodologies and Model Systems in Rhodoquinone 9 Research
Advanced Spectrometric and Chromatographic Techniques for Rhodoquinone-9 Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound. nih.govelifesciences.org This powerful method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying RQ-9 in complex biological samples. elifesciences.orgresearchgate.net
In a typical LC-MS workflow for RQ-9 analysis, reverse-phase chromatography is employed to separate the hydrophobic quinone from other cellular lipids. elifesciences.orgresearchgate.net A C18 column is commonly used, and the mobile phase often consists of a gradient of solvents like acetone (B3395972) and water. mdpi.com The separated compounds are then introduced into the mass spectrometer. For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode of operation. elifesciences.org For instance, the transition of the parent ion of RQ-9 (m/z 780.6) to a specific fragment ion (m/z 192.1) can be monitored for precise quantification. elifesciences.org This technique has been successfully applied to measure RQ-9 levels in various organisms, including the model nematode Caenorhabditis elegans and the bacterium Rhodospirillum rubrum. nih.govelifesciences.org
Table 1: LC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Source |
| Chromatography | Reverse-phase HPLC | elifesciences.orgresearchgate.net |
| Column | Eclipse Plus C18 | elifesciences.org |
| Mobile Phase | Gradient of acetone and water | mdpi.com |
| Mass Spectrometry | Triple Quadrupole (QQQ) | elifesciences.org |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | chemrevlett.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | elifesciences.org |
| MRM Transition (RQ-9) | 780.6 -> 192.1 | elifesciences.org |
Isotopic Labeling Strategies for Tracing this compound Biosynthetic Intermediates
Isotopic labeling is a powerful strategy to trace the metabolic origins of RQ-9 and identify its biosynthetic precursors. By feeding organisms with precursors enriched with stable isotopes, such as ¹³C or ¹⁵N, researchers can track the incorporation of these isotopes into RQ-9 and its intermediates.
A notable study demonstrated that in the bacterium Rhodospirillum rubrum, ubiquinone (UQ) serves as a direct precursor for RQ biosynthesis. asm.org In vitro assays using ¹⁵N-labeled L-methionine revealed that the RquA enzyme catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to UQ, forming RQ. nih.gov This was confirmed by detecting the mass shift in the resulting RQ molecule using LC-MS. nih.gov In contrast, studies in C. elegans have shown that RQ can be synthesized de novo from tryptophan metabolites, indicating a different pathway than in bacteria. biorxiv.orgwikipedia.org
Genetic Manipulation and Mutant Analysis in this compound Research Models
Model organisms, particularly the nematode Caenorhabditis elegans and the bacterium Rhodospirillum rubrum, have been instrumental in dissecting the genetic basis of RQ-9 biosynthesis.
Application of Gene Knockout and RNA Interference (RNAi) in Pathway Elucidation
Gene knockout and RNA interference (RNAi) are fundamental techniques for determining the function of specific genes in the RQ-9 biosynthetic pathway. By disrupting or silencing a candidate gene, researchers can observe the effect on RQ-9 production.
In R. rubrum, the generation of knockout strains was crucial in identifying genes potentially involved in RQ biosynthesis. nih.gov For example, a mutant strain lacking the rquA gene was found to be devoid of RQ, confirming the essential role of this gene in the pathway. nih.govbiorxiv.org
In C. elegans, RNAi has been extensively used to screen for genes involved in RQ-9 synthesis. biorxiv.orgbiorxiv.org Knockdown of genes in the kynurenine (B1673888) pathway, such as kynu-1, was shown to abolish RQ biosynthesis, demonstrating that this pathway provides essential precursors. biorxiv.orgresearchgate.net Furthermore, RNAi targeting genes involved in ubiquinone biosynthesis, like coq-5 and coq-6, led to a reduction in both UQ and RQ levels, indicating shared enzymatic steps in their respective pathways. biorxiv.orgnih.gov
Table 2: Key Genes in this compound Biosynthesis Identified Through Genetic Manipulation
| Gene | Organism | Method | Finding | Source |
| rquA | Rhodospirillum rubrum | Gene Knockout | Essential for RQ biosynthesis. | nih.govbiorxiv.org |
| kynu-1 | Caenorhabditis elegans | Gene Knockout, RNAi | Abolishes RQ biosynthesis. | biorxiv.orgbiorxiv.orgresearchgate.net |
| coq-5 | Caenorhabditis elegans | RNAi | Reduces both RQ and UQ levels. | biorxiv.orgnih.gov |
| coq-6 | Caenorhabditis elegans | RNAi | Reduces both RQ and UQ levels. | biorxiv.orgnih.gov |
| Smed-dlp1 | Dugesia japonica (planarian) | RNAi | Decreased levels of both CoQ9 and RQ9. | nih.gov |
Complementation Studies for Validating Gene Function in this compound Synthesis
Complementation studies are performed to confirm that the phenotype observed in a mutant is indeed caused by the disruption of a specific gene. This involves reintroducing a functional copy of the disrupted gene into the mutant organism.
In R. rubrum, complementation of an rquA mutant with a wild-type copy of the rquA gene successfully restored RQ production, validating the function of RquA in RQ biosynthesis. nih.gov Similarly, in C. elegans, overexpression of the wild-type kynu-1 allele in a kynu-1 mutant strain restored RQ biosynthesis, confirming the essential role of the KYNU-1 enzyme. researchgate.net
In Vitro Enzymatic Assays for Characterizing this compound Biosynthetic and Functional Proteins
In vitro enzymatic assays are crucial for the detailed biochemical characterization of the enzymes involved in RQ-9 biosynthesis. These assays allow researchers to study the activity of a purified enzyme in a controlled environment, determining its substrate specificity, cofactor requirements, and kinetic parameters. usda.gov
A significant breakthrough was the development of an in vitro assay for the RquA enzyme from R. rubrum. nih.gov This assay demonstrated that RquA is both necessary and sufficient to convert UQ to RQ. nih.gov The assay revealed that RquA utilizes S-adenosyl-L-methionine (SAM) as the amino group donor and requires the presence of Mn²⁺ as a cofactor. nih.gov The reaction proceeds through the transfer of the amino group from SAM to the quinone ring of UQ. nih.gov Such in vitro systems are invaluable for screening potential inhibitors of RQ biosynthesis, which could be developed as novel anthelmintic drugs. researchgate.net
Spectroscopic Approaches for Investigating this compound Redox States and Protein Interactions
Spectroscopic techniques are indispensable for elucidating the biochemical functions of this compound (RQ-9), particularly its role as a low-potential electron carrier in anaerobic respiratory chains. These methods allow for the real-time observation of RQ-9's redox state changes and provide detailed insights into its interactions within protein binding pockets. Key approaches include ultraviolet-visible (UV-Vis) spectrophotometry, electron paramagnetic resonance (EPR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, which collectively offer a comprehensive view of the molecule's electronic structure and its dynamic interplay with protein partners.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a fundamental technique for detecting and quantifying rhodoquinone (B1236329). The oxidized form of RQ-9 exhibits a characteristic maximum absorbance (λmax) at approximately 275 nm, corresponding to the quinone ring structure. This property is routinely used in conjunction with high-performance liquid chromatography (HPLC) to identify and quantify RQ-9 in extracts from organisms like Rhodospirillum rubrum and Caenorhabditis elegans. researchgate.net
Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) Spectroscopy
EPR spectroscopy is a uniquely powerful method for studying molecules with unpaired electrons, making it ideal for investigating the semiquinone intermediate (RQ•−) formed during the one-electron reduction of RQ-9. bruker.com This radical species is a critical intermediate in the electron transfer process. EPR studies can determine the electronic structure of the rhodosemiquinone radical and probe its interactions with the local environment, such as the amino acid residues in a protein's binding site. researchgate.netnih.gov
Research using EPR on rhodosemiquinone has yielded specific data on its magnetic properties, characterized by principal g-values. nih.gov Studies on mutant photosynthetic reaction centers, where rhodoquinone was used to stabilize a semiquinone state, revealed distinct EPR signals for the rhodosemiquinone anion (RQ•−). researchgate.netresearchgate.net The g-values were found to be different from those of the ubisemiquinone (B1233062) radical, reflecting the influence of the amino group on the quinone ring on the spin density distribution. nih.gov Furthermore, the EPR spectra showed sensitivity to pH, with shifts in g-values observed between pH 9.5 and 4.5, suggesting changes in the protonation state of the semiquinone or its environment. researchgate.netresearchgate.net
The following table summarizes key EPR findings for the rhodosemiquinone radical compared to the ubisemiquinone radical.
| Parameter | Rhodosemiquinone (RQ•−) in protein site (pH 9.5) | Rhodosemiquinone (RQ•−) in protein site (pH 4.5) | Ubisemiquinone (UQ•−) in protein site (pH 7.1) |
| gₓ | 2.0057 | 2.0055 | Differs significantly from RQ•− |
| gᵧ | 2.0048 | 2.0045 | Differs significantly from RQ•− |
| g₂ | ~2.0018 | Not specified | Not specified |
| Data sourced from studies on mutant bacterial reaction centers. researchgate.netnih.govresearchgate.net |
Electron-Nuclear Double Resonance (ENDOR), a related technique, provides further detail by measuring the hyperfine couplings between the unpaired electron of the semiquinone and nearby magnetic nuclei. bruker.com ENDOR studies of rhodosemiquinone have identified couplings to solvent-exchangeable protons, which are indicative of hydrogen bonds between the quinone's carbonyl groups and the protein backbone or surrounding water molecules. researchgate.net These findings are crucial for understanding how the protein environment stabilizes the semiquinone radical and facilitates proton-coupled electron transfer. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another vital tool in RQ-9 research, primarily for structural elucidation and for studying protein interactions. The products of enzymatic reactions in the RQ biosynthesis pathway have been definitively identified using NMR, often in combination with isotopically labeled substrates. dal.ca This approach was instrumental in confirming that the enzyme RquA converts ubiquinone to rhodoquinone. dal.ca
While detailed NMR studies on RQ-9 bound to its partner proteins are complex due to the molecule's size and membrane association, the principles of NMR in studying protein-ligand interactions are well-established. Techniques like saturation transfer difference (STD) NMR or chemical shift perturbation mapping could potentially identify the binding interface and characterize the conformational state of RQ-9 when bound to enzymes like fumarate (B1241708) reductase. For example, 31P NMR has been successfully used to show that the GTP-binding protein Ran exists in two distinct conformational states, an approach that could be adapted to study protein-cofactor complexes involving RQ-9. acs.org
Emerging Research Areas and Unresolved Questions Regarding Rhodoquinone 9
Interconnections between Rhodoquinone-9 Metabolism and Broader Cellular Adaptation to Anaerobiosis
The synthesis and utilization of this compound are central to a major metabolic reprogramming that allows certain organisms to survive in low-oxygen, or anaerobic, environments. elifesciences.org This adaptation is far more complex than the mere substitution of one electron carrier for another; it involves a comprehensive rewiring of the mitochondrial electron transport chain (ETC). elifesciences.org In organisms like parasitic helminths and the free-living nematode Caenorhabditis elegans, the switch from an aerobic, Ubiquinone (UQ)-dependent metabolism to an anaerobic, RQ-dependent one is a critical survival strategy. elifesciences.orgnih.gov
Under anaerobic conditions, RQ-9's lower redox potential compared to UQ enables it to donate electrons to fumarate (B1241708), driving the reverse reaction of Complex II, which then functions as a fumarate reductase. nih.govresearchgate.net This process is essential for regenerating NAD+ from NADH and sustaining ATP production through a proton electrochemical gradient when oxygen is not available as the terminal electron acceptor. nih.govresearchgate.net The metabolic shift is profound, allowing the organism to use fumarate to maintain redox balance and energy production.
Computational Modeling and Molecular Dynamics Simulations of this compound Interactions with Membrane Proteins
The study of membrane proteins and their interactions with lipid-soluble molecules like this compound presents significant experimental challenges. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for investigating these complex systems at a molecular level. nih.govnih.gov These simulations provide insights into protein structure, function, and dynamics that are often unattainable through other means. nih.govrobertsonlaboratory.com
A significant application of these techniques in RQ-9 research has been the characterization of RquA, the enzyme responsible for converting UQ to RQ in bacteria like Rhodospirillum rubrum. dal.canih.gov Recent research utilized an AlphaFold3-derived structural model of RquA to perform MD simulations. dal.ca The key findings from these simulations are summarized below:
| Finding | Computational Method | Implication | Source |
| Membrane Association | Molecular Dynamics (MD) Simulations | RquA functions as a monotopic membrane protein, associating with the lipid bilayer via amphipathic regions. | dal.ca |
| Stabilizing Interactions | Molecular Dynamics (MD) Simulations | The binding to the membrane is stabilized by electrostatic interactions involving arginine residues and van der Waals interactions from tryptophan and phenylalanine residues. | dal.ca |
| Functional Requirement | Mutagenesis Studies informed by Simulations | This interaction with the membrane is essential for RquA to bind its substrate (ubiquinone) and for its overall catalytic activity. | dal.ca |
Beyond biosynthetic enzymes, computational modeling is also used to identify potential drug targets. biorxiv.org By creating structural models of helminth enzymes involved in the RQ-9 pathway, such as Complex II and COQ-2, and comparing them to their human counterparts, researchers can identify unique, helminth-specific features in their active sites. biorxiv.org These structural differences can then be exploited for in silico screening of compound libraries to find specific inhibitors, forming the basis for rational drug design. biorxiv.org
Integration of Multi-Omics Datasets (Transcriptomics, Proteomics, Metabolomics) for Comprehensive this compound Pathway Analysis
A holistic understanding of the this compound pathway requires the integration of multiple layers of biological data. The use of multi-omics approaches—combining transcriptomics, proteomics, and metabolomics—allows researchers to build a comprehensive picture of how the RQ-9 pathway is regulated and connected to other cellular processes.
A proposed strategy for a comprehensive analysis involves several key steps:
Data Acquisition : Collect transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (e.g., NMR, mass spectrometry) data from organisms grown under both normoxic (oxygen-rich) and hypoxic (oxygen-poor) conditions.
Differential Analysis : Identify genes, proteins, and metabolites that show significant changes in abundance between the two conditions. frontiersin.org
Pathway Integration : Use bioinformatics tools like KEGG and Reactome to map these changes onto known metabolic and regulatory pathways, highlighting the networks associated with RQ-9. frontiersin.org
Recent studies have successfully applied elements of this approach. For instance, the discovery of the RQ-9 biosynthesis pathway in C. elegans involved a combination of genetics, mass spectrometry-based metabolomics to measure quinone levels, and chemical supplementation assays. nih.govbiorxiv.org Another study used transcriptomic analysis of alternative splicing to reveal how a single gene, coq-2, can produce different protein isoforms to drive the synthesis of either UQ or RQ, demonstrating a key regulatory switch at the RNA level. elifesciences.org The integration of these diverse datasets is crucial for building accurate models of metabolic adaptation to anaerobiosis.
| Omics Layer | Technique/Method | Key Finding Related to RQ-9 | Source |
| Metabolomics | Mass Spectrometry | Direct detection and quantification of this compound and Ubiquinone-9, confirming the switch in quinone pools under different conditions. | nih.gov |
| Transcriptomics | RNA-seq / Alternative Splicing Analysis | Revealed that alternative splicing of the coq-2 gene controls the switch from UQ to RQ biosynthesis in animals. | elifesciences.org |
| Genomics / Genetics | Genetic Screens, Comparative Genomics | Identification of essential genes for RQ synthesis, including those from the kynurenine (B1673888) pathway, and pinpointing helminth-specific enzyme features. | nih.govbiorxiv.org |
Future Directions in this compound Research: Elucidating Novel Functions and Regulatory Networks
The field of this compound research is poised for significant advancements, with several key questions and future directions shaping the next phase of investigation. A primary focus remains the exploitation of the RQ-9 pathway for therapeutic purposes. Since this metabolic pathway is essential for many parasitic helminths but absent in their mammalian hosts, it represents an ideal target for novel anthelmintic drugs. nih.govbiorxiv.orgnih.gov Future work will likely involve high-throughput and in silico screening for specific inhibitors of enzymes like COQ-2 and TDO-2, which have been identified as high-confidence targets with helminth-specific active sites. biorxiv.org
Key unresolved questions provide a roadmap for future research:
Complete Regulatory Networks : While the alternative splicing of COQ-2 is a known control point, the full signaling cascade that senses low oxygen and initiates the switch to RQ-9 metabolism remains to be fully elucidated. elifesciences.org Understanding this network is critical for identifying additional drug targets. biorxiv.org
Sufficiency of the COQ-2 Switch : An open question is whether the alternative splicing of COQ-2 is, by itself, sufficient to drive the complete metabolic shift to RQ-dependent respiration, or if other regulatory innovations are also required. elifesciences.org
Novel Functions : While RQ-9's role in anaerobic fumarate reduction is well-established, future studies may uncover novel functions for this unique quinone, potentially in other redox-sensitive pathways or cellular processes.
Enzymatic Mechanisms : The precise catalytic mechanisms of key enzymes in the pathway, such as the atypical aminotransferase RquA which uses S-adenosylmethionine (SAM) as an amine donor, continue to be an active area of biochemical and structural investigation. nih.govdal.ca
Interplay with Other Pathways : Exploring the connections between RQ-9 metabolism and other pathways, such as fatty acid metabolism, could reveal further dependencies and vulnerabilities in anaerobic organisms. scholaris.ca
Addressing these questions will not only deepen our fundamental understanding of metabolic flexibility but also pave the way for new strategies to combat parasitic diseases that afflict over a billion people worldwide. biorxiv.org
Q & A
Basic Research Questions
Q. What are the established methods for detecting and quantifying Rhodoquinone-9 in anaerobic organisms, and how should researchers validate these techniques?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Validate methods via spike-and-recovery experiments in biological matrices (e.g., mitochondrial extracts) to assess accuracy and reproducibility. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Experimental Design : Optimize extraction protocols (e.g., solvent polarity, pH) to account for this compound’s hydrophobicity. Perform triplicate measurements across biological replicates to ensure statistical robustness .
Q. How can researchers design experiments to elucidate the biosynthesis pathway of this compound in model organisms like Caenorhabditis elegans?
- Methodology : Employ isotopic labeling (e.g., -glucose) to trace precursor incorporation into Rhodoquinone-8. Combine this with gene knockout studies targeting putative enzymes (e.g., rquA homologs) to identify biosynthetic intermediates .
- Data Interpretation : Use metabolomic profiling to compare wild-type and mutant strains. Pair findings with enzymatic assays to confirm catalytic activity of suspected pathway components .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported roles of this compound in electron transport chains under varying oxygen conditions?
- Contradiction Analysis : Compare studies using controlled oxygen gradients (e.g., hypoxia chambers) to assess this compound’s redox behavior. Replicate conflicting experiments while standardizing protocols (e.g., mitochondrial isolation methods) to isolate variables .
- Hypothesis Testing : Design a dual-probe assay measuring both this compound and ubiquinone levels under identical conditions. Use statistical models (e.g., ANOVA with post-hoc tests) to evaluate whether observed discrepancies arise from methodological or biological variability .
Q. How can computational models predict this compound’s interactions with mitochondrial Complex II, and what experimental validations are required?
- Methodology : Perform molecular docking simulations using this compound’s crystal structure (or homology models) to identify binding poses in Complex II. Validate predictions via site-directed mutagenesis of key residues (e.g., succinate dehydrogenase subunits) and measure electron transfer efficiency .
- Iterative Refinement : Integrate molecular dynamics (MD) simulations to assess conformational stability of this compound-Complex II interactions. Cross-validate with spectroscopic techniques (e.g., EPR) to detect redox-state changes in vivo .
Q. What are the best practices for integrating multi-omics data to study this compound’s role in metabolic adaptation to hypoxia?
- Data Integration : Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets from hypoxic vs. normoxic conditions. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify this compound-associated networks .
- Contradiction Management : Apply weighted gene co-expression network analysis (WGCNA) to distinguish hypoxia-specific this compound functions from general stress responses. Address conflicting omics findings by prioritizing orthogonal validation (e.g., CRISPRi knockdown followed by functional assays) .
Methodological Considerations
Q. How should researchers address variability in this compound levels across tissue types when designing comparative studies?
- Standardization : Normalize this compound concentrations to mitochondrial protein content or citrate synthase activity. Include negative controls (e.g., rquA knockout tissues) to confirm assay specificity .
- Statistical Design : Use mixed-effects models to account for intra- and inter-tissue variability. Predefine exclusion criteria for outliers (e.g., samples with >30% coefficient of variation in technical replicates) .
Q. What ethical and reproducibility guidelines apply to preclinical studies investigating this compound’s therapeutic potential?
- Ethical Compliance : Adhere to NIH guidelines for animal studies, including randomization, blinding, and sample size justification. Report this compound dosing, vehicle controls, and adverse events transparently .
- Reproducibility : Share raw data (e.g., chromatograms, spectra) in public repositories. Provide step-by-step protocols for this compound extraction and quantification to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
